1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2hcl
Description
1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine dihydrochloride (hereafter referred to as the compound) is a piperazine derivative with a 3,4-dimethoxyphenethyl substituent. It is structurally related to SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride), a Sigma-1 (σ1) receptor agonist developed for its antidepressant and neuroprotective properties . The compound’s 3,4-dimethoxy substitution on the phenyl ring enhances its affinity for σ1 receptors, which regulate dopamine release, modulate ion channels, and influence neuroplasticity . SA4503 has demonstrated clinical efficacy in phase III trials for major depressive disorder, attributed to its dual modulation of σ1 receptors and monoamine transporters .
The hydrochloride salt form improves solubility and bioavailability, critical for therapeutic applications. Synthesis routes typically involve nucleophilic substitution or reductive amination of 3,4-dimethoxyphenethyl precursors with piperazine derivatives, achieving yields >56% under optimized conditions .
Properties
Molecular Formula |
C14H24Cl2N2O2 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-11(16-8-6-15-7-9-16)12-4-5-13(17-2)14(10-12)18-3;;/h4-5,10-11,15H,6-9H2,1-3H3;2*1H |
InChI Key |
VOMKNEBNEHALHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. Industrial production methods may also involve additional purification steps to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Scientific Research Applications
1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2hcl has several notable applications in scientific research:
- Medicinal Chemistry : The compound has been explored for its potential as an antidepressant and anxiolytic agent due to its interaction with serotonin receptors and dopamine pathways. Studies suggest that it may enhance the efficacy of existing antidepressants by modulating neurotransmitter levels .
- Neuroscience : Research indicates that this compound could affect dopamine and norepinephrine turnover in the brain, making it a candidate for further investigation in neuropharmacology . Its effects on neurotransmitter systems may provide insights into treating mood disorders.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antibacterial properties, particularly against resistant strains of bacteria. This opens avenues for developing new antibiotics based on its structure .
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in depressive-like behaviors. The results indicated increased levels of serotonin and dopamine in the brain regions associated with mood regulation, supporting its potential as an antidepressant .
Case Study 2: Antibacterial Properties
In vitro tests revealed that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant bacterial strains .
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Piperazine Derivatives and Their Properties
Key Differences
Substituent Effects on Receptor Affinity
3,4-Dimethoxy vs. 3,4-Methylenedioxy Groups :
The compound’s 3,4-dimethoxyphenethyl group confers higher σ1 receptor selectivity (Ki < 10 nM) compared to MDBP’s methylenedioxybenzyl group, which primarily targets serotonin receptors . The methylenedioxy group in MDBP undergoes rapid demethylenation to catechol metabolites, reducing its half-life , whereas the dimethoxy substituents in the compound resist this pathway, enhancing stability .Phenylpropyl vs. Benzyl Side Chains :
SA4503’s 3-phenylpropyl chain increases lipophilicity, improving blood-brain barrier penetration and σ1 receptor binding (IC50 = 4.2 nM) compared to BZP’s benzyl group, which lacks σ1 affinity and instead acts as a dopamine reuptake inhibitor .
Pharmacological Specificity
Metabolic Stability
- The compound’s dimethoxy groups undergo slower O-demethylation compared to MDBP’s methylenedioxy group, which is rapidly cleaved to hepatotoxic catechol intermediates .
- BZP and TFMPP are metabolized via CYP3A4-mediated N-dealkylation, producing neuroactive metabolites that prolong stimulant effects .
Clinical and Regulatory Considerations
- Safety Profile : The compound’s σ1 selectivity minimizes off-target effects (e.g., cardiovascular toxicity seen with BZP ), supporting its progression to late-stage clinical trials .
Biological Activity
1-(1-(3,4-Dimethoxyphenyl)ethyl)piperazine 2HCl is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
- Molecular Formula : C13H18ClN
- Molecular Weight : 235.74 g/mol
- IUPAC Name : 1-(1-(3,4-dimethoxyphenyl)ethyl)piperazine dihydrochloride
The compound primarily acts as a selective sigma-1 receptor agonist, exhibiting significant selectivity for sigma-1 receptors over sigma-2 receptors. The sigma-1 receptor is implicated in various physiological processes, including modulation of neurotransmitter systems and neuroprotection.
Key Findings:
- IC50 Value : The compound has an IC50 value of 17.4 nM for sigma-1 receptors, indicating strong binding affinity .
- Cardioprotective Effects : It inhibits angiotensin II-induced cardiomyocyte hypertrophy in vitro and attenuates myocardial hypertrophy in vivo .
- Neuroplasticity : Enhances brain plasticity and sensorimotor function following experimental stroke models .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that this compound influences neurotransmitter systems, particularly dopamine and norepinephrine pathways. Studies show that it can transiently increase dopamine levels in specific brain regions, although higher doses may lead to decreased levels .
2. Anticancer Activity
Preliminary studies suggest that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of tubulin polymerization and cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
